molecular formula C18H14FN3O2 B11360797 5-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11360797
M. Wt: 323.3 g/mol
InChI Key: YLWAWHGTITYCQQ-UHFFFAOYSA-N
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Description

5-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core linked to a furan ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized by reacting 2-fluorobenzaldehyde with furfural in the presence of a base.

    Benzodiazole Formation: The benzodiazole core is formed by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Coupling Reaction: The furan and benzodiazole moieties are coupled using a suitable linker, such as a methylamine derivative, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, 5-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluorophenyl)-furan-2-carbaldehyde: Shares the furan and fluorophenyl moieties but lacks the benzodiazole core.

    (Z)-4-(((4-Fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains a similar furan and fluorophenyl structure but with a different core.

Uniqueness

The uniqueness of 5-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of a benzodiazole core with a furan ring substituted with a fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

5-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C18H14FN3O2/c19-14-4-2-1-3-13(14)17-8-6-12(24-17)10-20-11-5-7-15-16(9-11)22-18(23)21-15/h1-9,20H,10H2,(H2,21,22,23)

InChI Key

YLWAWHGTITYCQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4)F

Origin of Product

United States

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